molecular formula C19H17BrFN3O2 B4180813 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide

2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide

Cat. No. B4180813
M. Wt: 418.3 g/mol
InChI Key: GBVJJZBHKOYLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide, also known as BPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BPP is a pyrazolylpropanamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has been shown to have anti-inflammatory and analgesic effects in various animal models. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has also been shown to have antitumor activity in various cancer cell lines. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has been shown to have low toxicity and good stability in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide in lab experiments include its potential anti-inflammatory, analgesic, and antitumor effects. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has also been shown to have low toxicity and good stability in vitro. The limitations of using 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy in vivo.

Future Directions

For the study of 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide include further studies to determine its mechanism of action and efficacy in vivo. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide could be further developed as a potential candidate for the treatment of various inflammatory diseases and cancer. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide could also be used as a tool compound to study the role of COX-2 in various physiological and pathological processes.

Scientific Research Applications

2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has been studied for its potential applications in various fields such as pharmacology, biochemistry, and neuroscience. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFN3O2/c1-13(26-17-8-4-15(20)5-9-17)19(25)22-18-10-11-24(23-18)12-14-2-6-16(21)7-3-14/h2-11,13H,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVJJZBHKOYLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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